molecular formula C8H13N3O B1505443 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide CAS No. 1185292-78-7

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Cat. No. B1505443
CAS RN: 1185292-78-7
M. Wt: 167.21 g/mol
InChI Key: TZAJUGHCBWRKIL-UHFFFAOYSA-N
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Description

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is a chemical compound . It is an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor .


Synthesis Analysis

The synthesis of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide and its analogues has been reported . It is synthesized by a facile method and is used as an intermediate for the synthesis of Sildenafil .


Molecular Structure Analysis

The molecular formula of 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is C8H14N4O . The structure of this compound can be found in various databases .


Chemical Reactions Analysis

Pyrazoles, including 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide, can be synthesized through various methods such as silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .

Scientific Research Applications

Medicine: Potential Therapeutic Agent

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide may have potential applications in medicine due to the biological activities associated with pyrazole derivatives. These compounds have been studied for their anti-inflammatory and analgesic properties, which could make them candidates for drug development in treating conditions that involve inflammation and pain .

Agriculture: Fungicidal and Insecticidal Properties

In the agricultural sector, this compound could be explored for its fungicidal and insecticidal capabilities. Pyrazole carboxamide derivatives have been evaluated for their potential to protect crops by combating fungal infections and pest infestations, which can significantly improve crop yield and quality .

Material Science: Advanced Material Synthesis

The structural properties of pyrazole carboxamides, such as 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide, can be utilized in material science for the synthesis of advanced materials. Their crystalline structures and stability under various conditions make them suitable for creating new materials with specific mechanical and chemical properties .

Biochemistry: Enzyme Inhibition

In biochemistry, 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide might serve as an enzyme inhibitor. By binding to the active sites of enzymes, it could regulate biochemical pathways, which is crucial in understanding disease mechanisms and developing targeted therapies .

Pharmacology: Drug Design and Discovery

The compound’s potential pharmacological applications include drug design and discovery. Its molecular framework can be modified to enhance its interaction with biological targets, leading to the development of new drugs with improved efficacy and reduced side effects .

Chemical Engineering: Process Optimization

In chemical engineering, this compound could be involved in process optimization. Its properties might influence reaction conditions, leading to more efficient and cost-effective chemical processes .

Mechanism of Action

While the specific mechanism of action for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is not mentioned in the search results, it is known that it is an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor .

properties

IUPAC Name

1-methyl-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-4-6-5-7(8(9)12)10-11(6)2/h5H,3-4H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAJUGHCBWRKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705219
Record name 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

CAS RN

1185292-78-7
Record name 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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